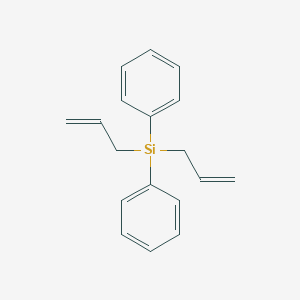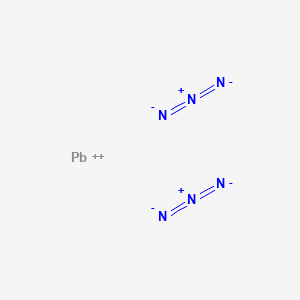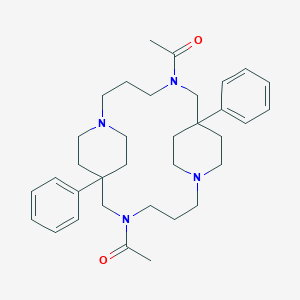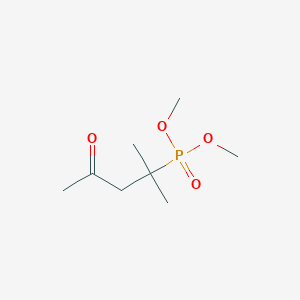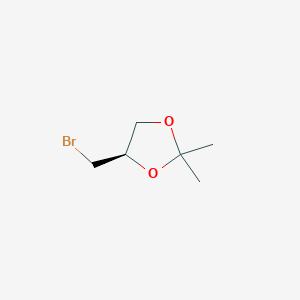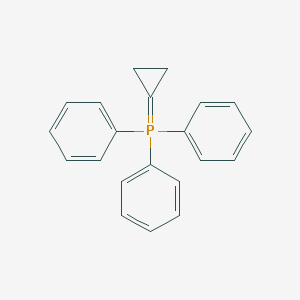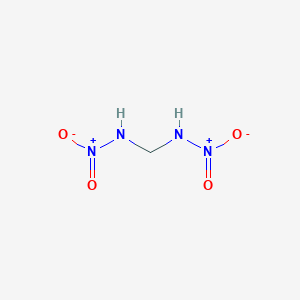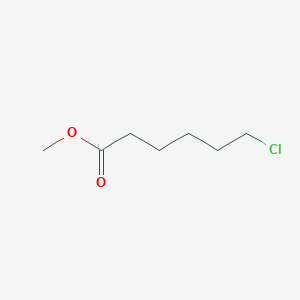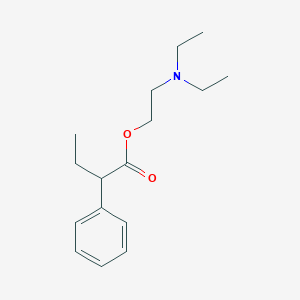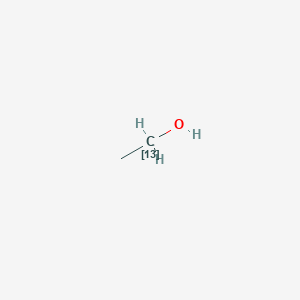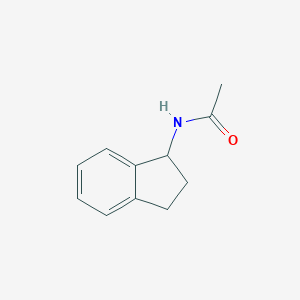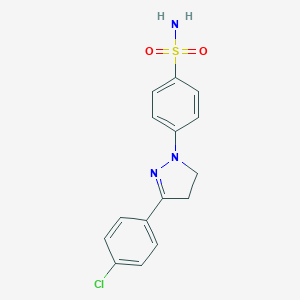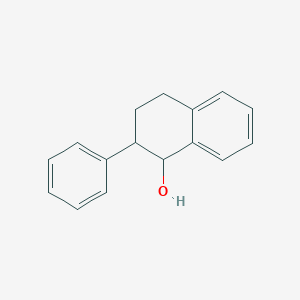
trans-2-Phenyl-1,2,3,4-tetrahydro-1-naphthol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-2-Phenyl-1,2,3,4-tetrahydro-1-naphthol, also known as (R)-1,2,3,4-tetrahydro-2-phenylnaphthalen-1-ol, is a chiral molecule that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is a derivative of tetrahydronaphthalene and has a unique structure that makes it an interesting target for synthesis and research.
Wirkmechanismus
The mechanism of action of trans-2-Phenyl-1,2,3,4-tetrahydro-1-naphthol is not fully understood, but it is believed to act by inhibiting certain enzymes or receptors in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemische Und Physiologische Effekte
Trans-2-Phenyl-1,2,3,4-tetrahydro-1-naphthol has been shown to have a range of biochemical and physiological effects. For example, this compound has been shown to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. Additionally, trans-2-Phenyl-1,2,3,4-tetrahydro-1-naphthol has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting that it may have potential as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using trans-2-Phenyl-1,2,3,4-tetrahydro-1-naphthol in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has been shown to exhibit a range of biological activities, making it a useful tool for studying various physiological processes.
One limitation of using trans-2-Phenyl-1,2,3,4-tetrahydro-1-naphthol in lab experiments is that it is a chiral molecule, meaning that it exists in two enantiomeric forms. This can make it difficult to study the specific effects of each enantiomer, as they may exhibit different biological activities.
Zukünftige Richtungen
There are several future directions for research on trans-2-Phenyl-1,2,3,4-tetrahydro-1-naphthol. One area of interest is the development of more efficient and selective synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of trans-2-Phenyl-1,2,3,4-tetrahydro-1-naphthol and its potential applications in the treatment of various diseases.
Another area of interest is the development of novel derivatives of trans-2-Phenyl-1,2,3,4-tetrahydro-1-naphthol with improved biological activities. For example, modifications to the phenyl or naphthyl rings may lead to compounds with increased potency or selectivity for specific targets.
Overall, trans-2-Phenyl-1,2,3,4-tetrahydro-1-naphthol is a promising compound with a range of potential applications in the field of medicinal chemistry. Further research is needed to fully understand its biological activities and to develop more efficient synthesis methods and novel derivatives.
Synthesemethoden
The synthesis of trans-2-Phenyl-1,2,3,4-tetrahydro-1-naphthol can be achieved through several methods, including the reduction of 2-phenyl-1,2,3,4-tetrahydronaphthalene using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. Another method involves the use of asymmetric catalysis, where a chiral catalyst is used to selectively produce the desired enantiomer of the compound.
Wissenschaftliche Forschungsanwendungen
Trans-2-Phenyl-1,2,3,4-tetrahydro-1-naphthol has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Eigenschaften
CAS-Nummer |
13405-97-5 |
|---|---|
Produktname |
trans-2-Phenyl-1,2,3,4-tetrahydro-1-naphthol |
Molekularformel |
C16H16O |
Molekulargewicht |
224.3 g/mol |
IUPAC-Name |
2-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C16H16O/c17-16-14-9-5-4-8-13(14)10-11-15(16)12-6-2-1-3-7-12/h1-9,15-17H,10-11H2 |
InChI-Schlüssel |
OKDIYKQVCBYZIJ-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C(C1C3=CC=CC=C3)O |
Kanonische SMILES |
C1CC2=CC=CC=C2C(C1C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



